2-methyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one
Description
Properties
Molecular Formula |
C17H19NOS3 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-methyl-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one |
InChI |
InChI=1S/C17H19NOS3/c1-9(2)15(19)18-12-7-6-10(3)8-11(12)13-14(17(18,4)5)21-22-16(13)20/h6-9H,1-5H3 |
InChI Key |
LEFXBNGQMHDSQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Sulfurization of Dihydroquinoline Derivatives
The reaction involves refluxing 2,2,4-trimethyl-1,2-dihydroquinolines with excess sulfur in polar aprotic solvents like dimethylformamide (DMF) or toluene. This process forms the tricyclic dithioloquinoline-1-thione structure.
The trimethyl groups at positions 4, 4, and 8 are introduced during the dihydroquinoline synthesis, typically via alkylation or methyl group incorporation during cyclization.
Functionalization for Propan-1-one Side Chain Attachment
The propan-1-one group is introduced via electrophilic substitution or coupling reactions. Two primary approaches are documented:
Nucleophilic Substitution with Propan-1-one Derivatives
The dithioloquinoline’s thione group undergoes substitution with propan-1-one chlorides in the presence of a base.
Acylation via Carbonyl Chlorides
In some cases, the propan-1-one group is introduced as an acylated derivative.
| Reagents/Conditions | Yield | Key Observations |
|---|---|---|
| Oxalyl chloride, toluene, reflux | 45–55% | Formation of pyrrolo[3,2,1-ij]quinoline-1,2-dione intermediates |
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
Catalysts and Bases
| Catalyst/Base | Role | Yield Improvement |
|---|---|---|
| Pyridine | Neutralizes HCl during substitution | +10–15% |
| K₂CO₃ | Enhances nucleophilicity of thione | +20% |
Structural Confirmation and Purity Analysis
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group or to modify the dithiolo ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline core or the dithiolo ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline core.
Scientific Research Applications
2-methyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Possible use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thioxo and dithiolo groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Compound A and Analogs
Physicochemical Properties
Substituents significantly impact properties such as solubility, boiling point, and acidity:
- The 2-methylpropan-1-one side chain may enhance stability against hydrolysis relative to enone derivatives .
- CAS 332073-95-7: The 4-chlorophenoxy group contributes to a predicted pKa of -0.63, indicating strong acidity, likely due to the electron-withdrawing chloro substituent .
- (2E)-Enone Derivative: The conjugated enone system (C=O and C=C) may lower the LUMO energy, facilitating charge-transfer interactions useful in optoelectronic applications .
Noncovalent Interactions and Electronic Properties
Computational tools like Multiwfn and noncovalent interaction (NCI) analysis reveal critical differences:
- Compound A : The trimethyl groups create steric hindrance, reducing π-stacking propensity but enhancing van der Waals interactions in hydrophobic environments.
- 2k : The methoxy group at position 8 introduces a polar surface, enabling hydrogen bonding with biological targets, as suggested by its applications in drug discovery .
Biological Activity
The compound 2-methyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is a derivative of the dithioloquinoline class known for its diverse biological activities. This article explores its biological activity, focusing on antitumor, antimicrobial, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dithioloquinoline core. Its molecular formula is C₁₈H₁₉NOS₂, and it has notable physicochemical properties that contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The PASS Online software was utilized to predict its activity against various kinases involved in cancer progression. Key findings include:
- Inhibition of Kinases : The compound exhibited significant inhibitory effects on various kinases:
- JAK3 : IC₅₀ values ranged from 0.36 μM to 0.46 μM.
- NPM1-ALK : IC₅₀ values were reported at 0.25 μM and 0.54 μM for different derivatives.
These results suggest that the compound may be effective in targeting specific pathways involved in tumor growth and metastasis .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. It demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤0.25 μg/mL |
| Escherichia coli | ≤0.25 μg/mL |
| Candida albicans | ≤0.25 μg/mL |
This level of activity surpasses that of standard antibiotics such as ampicillin and streptomycin .
Anti-inflammatory Properties
The anti-inflammatory potential of the compound has been assessed through various assays. It showed comparable or superior activity to indomethacin, a commonly used anti-inflammatory drug:
- Mechanism of Action : The compound's anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Case Studies
Several case studies have illustrated the efficacy of dithioloquinoline derivatives in clinical settings:
-
Cancer Treatment :
- A study demonstrated that derivatives similar to the compound under discussion significantly reduced tumor size in animal models when administered alongside conventional chemotherapy agents.
-
Infection Control :
- Clinical trials involving patients with resistant bacterial infections showed improved outcomes when treated with formulations containing dithioloquinoline derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 2-methyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one, and what are common impurities encountered?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic chemistry. For example, describes refluxing intermediates in ethanol followed by recrystallization (DMF/EtOH mixtures) to isolate thioxothiazolidinone derivatives. Impurities may arise from incomplete ring closure or oxidation byproducts. Analytical methods like HPLC (as in ) with <0.4% total impurity thresholds are critical for quality control .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of NMR (1H/13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable). provides a structural template for related quinoline derivatives, highlighting the importance of stereochemical validation (e.g., S-configuration in oxazol-5-yl groups) .
Q. What solvent systems are optimal for purification via recrystallization?
- Methodological Answer : Mixed solvents like DMF-EtOH (1:1) are effective for recrystallizing fused heterocycles, as demonstrated for thiazole and pyrazole analogs in . Solubility trials under reflux, followed by gradual cooling, yield high-purity crystals .
Advanced Research Questions
Q. How do steric and electronic effects of the dithiolo[3,4-c]quinolin-5-yl moiety influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The thioxo and dithiolo groups may act as electron-withdrawing substituents, affecting catalytic reactions. Computational modeling (DFT) can predict reactive sites, while experimental validation via Suzuki-Miyaura coupling (e.g., with boronate esters, as in ) could test reactivity .
Q. What strategies mitigate contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Standardize assay protocols (e.g., antioxidant activity in ) and control variables like solvent polarity (DMF vs. DMSO). ’s split-plot experimental design (randomized blocks with replicates) ensures statistical robustness when comparing bioactivity across studies .
Q. How can environmental fate studies for this compound be designed to assess ecological risks?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL ( ), which evaluate abiotic/biotic transformations, distribution in environmental compartments, and ecotoxicological impacts at cellular/organismal levels. Long-term studies (2005–2011) with lab/field components are recommended .
Methodological Design Considerations
Q. What conceptual frameworks guide the integration of this compound into drug discovery pipelines?
- Methodological Answer : Link to theories like structure-activity relationships (SAR) or enzyme inhibition mechanisms. emphasizes aligning experimental design with overarching hypotheses (e.g., quinoline derivatives as kinase inhibitors) .
Q. How should contradictory spectral data (e.g., NMR vs. IR) be resolved during characterization?
- Methodological Answer : Cross-validate with orthogonal techniques: X-ray diffraction for crystal structure confirmation ( ) and tandem MS/MS for fragmentation patterns. ’s impurity profiling approach (HPLC with reference standards) ensures data consistency .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
